

Technical Guide: Physicochemical Characterization of 4-(Trifluoromethyl)nicotinic Acid

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)nicotinic acid

Cat. No.: B128421

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Introduction

4-(Trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active compounds. A fundamental physicochemical property for the identification, purity assessment, and formulation development of this compound is its melting point. This technical guide provides a comprehensive overview of the reported melting point of **4-(Trifluoromethyl)nicotinic acid**, a detailed experimental protocol for its determination, and a workflow for the analytical process.

Data Presentation: Reported Melting Point

The melting point of **4-(Trifluoromethyl)nicotinic acid** has been reported by various commercial suppliers. The observed range can vary based on the purity of the substance and the analytical method employed. A summary of these reported values is presented in Table 1.

Supplier/Source	Reported Melting Point (°C)	Purity
ChemicalBook	146 - 148[1][2]	-
Thermo Scientific Chemicals	137.0 - 143.0[3][4]	98%
ChembeeZ (Thermo Scientific)	136.0 - 141.0[5]	97%
Tokyo Chemical Industry	146.0 - 150.0[6]	>98.0%
Synquest Labs	146 - 149[7]	-
Conchain Biotech	146 - 148[8]	-

Table 1: Summary of reported melting points for **4-(Trifluoromethyl)nicotinic acid**.

Experimental Protocol: Capillary Melting Point Determination

The following is a standard operating procedure for the determination of the melting point of a crystalline solid such as **4-(Trifluoromethyl)nicotinic acid** using a capillary melting point apparatus.

1. Objective:

To accurately determine the melting point range of a solid organic compound.

2. Materials and Apparatus:

- **4-(Trifluoromethyl)nicotinic acid** sample
- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Mortar and pestle
- Spatula

- Watch glass

3. Sample Preparation:

- Ensure the **4-(Trifluoromethyl)nicotinic acid** sample is completely dry, as moisture can depress the melting point.^[4] If necessary, dry the sample in a desiccator over a suitable drying agent.
- Place a small amount of the crystalline sample on a clean, dry watch glass.
- Use a mortar and pestle to gently grind the crystals into a fine powder.^[9] This ensures uniform packing and heat transfer within the capillary tube.

4. Loading the Capillary Tube:

- Take a capillary tube and press the open end into the powdered sample on the watch glass. A small amount of solid will be forced into the tube.
- Invert the capillary tube so the sealed end is pointing downwards. Gently tap the tube on a hard surface to cause the solid to fall to the bottom.^[4]
- Alternatively, the capillary tube can be dropped through a longer glass tube to facilitate packing.
- Continue this process until the packed sample has a height of 2-3 mm.^{[3][10]} A sample height greater than this can lead to a broader melting range.

5. Melting Point Measurement:

- **Rapid Pre-Melt (Optional but Recommended):** If the approximate melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-20 °C per minute).^[9] This will provide an estimated melting temperature. Allow the apparatus to cool before proceeding.
- **Accurate Determination:**
 - Set the starting temperature of the melting point apparatus to at least 15-20 °C below the expected melting point.^{[4][11]}

- Insert the loaded capillary tube into the sample holder of the apparatus.
- Set the heating rate to 1-2 °C per minute.^[3] A slow heating rate is crucial for an accurate measurement as it allows for thermal equilibrium between the sample, the heating block, and the thermometer.
- Observe the sample through the magnifying eyepiece.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Continue to observe the sample and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).^[3]
- The melting point is reported as a range from the onset of melting to the clear point.
- For accuracy, perform the determination in triplicate and report the average range. Use a fresh capillary tube for each measurement.^[11]

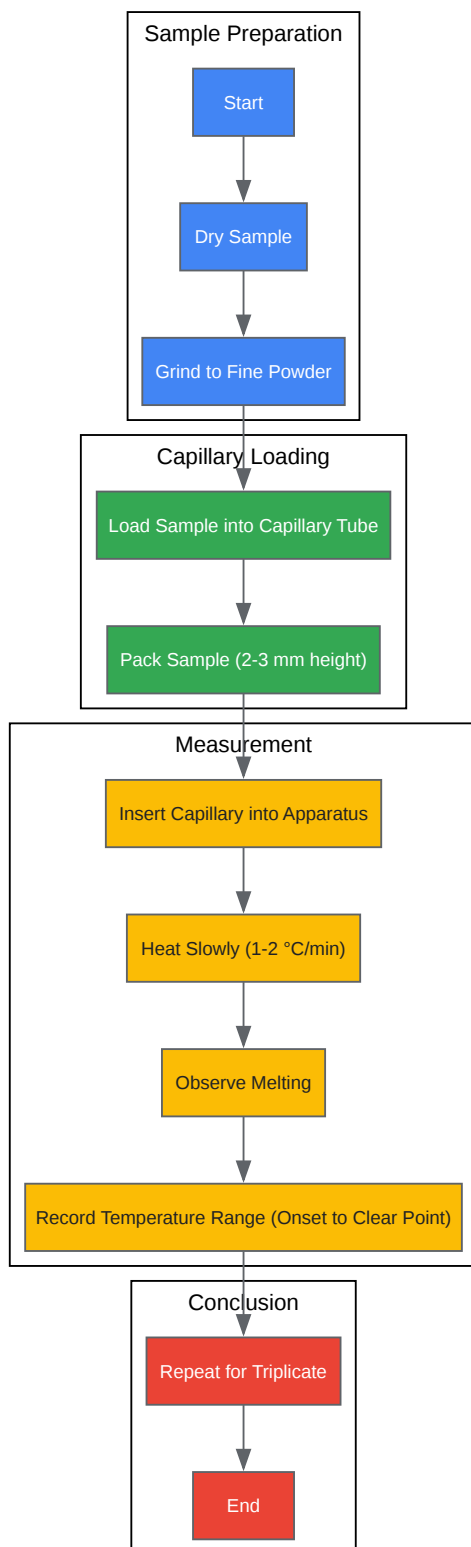
6. Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.
- Handle the hot apparatus with care to avoid burns.
- Dispose of used capillary tubes in a designated glass waste container.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination procedure.

Workflow for Capillary Melting Point Determination

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